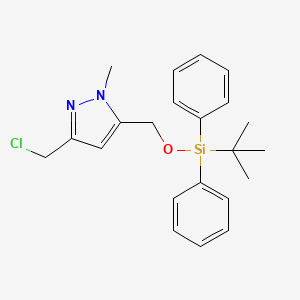

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC20343950

Molecular Formula: C22H27ClN2OSi

Molecular Weight: 399.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27ClN2OSi |

|---|---|

| Molecular Weight | 399.0 g/mol |

| IUPAC Name | tert-butyl-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methoxy]-diphenylsilane |

| Standard InChI | InChI=1S/C22H27ClN2OSi/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-23)24-25(19)4/h5-15H,16-17H2,1-4H3 |

| Standard InChI Key | IMBCUUSTHIFFCC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CCl |

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Formation of the pyrazole core: Pyrazoles are typically synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

-

Introduction of the chloromethyl group: This step can be achieved using chloromethylating agents like formaldehyde and hydrochloric acid or chloromethyl ethers.

-

Protection with TBDPS: The tert-butyldiphenylsilyl group is introduced via silylation reactions using TBDPS chloride in the presence of a base such as imidazole or pyridine.

Applications and Significance

Substituted pyrazoles like this compound are widely studied for their biological and chemical properties:

-

Pharmaceutical Potential: Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.

-

Synthetic Intermediate: The chloromethyl group makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of complex molecules.

-

Protecting Group Chemistry: The TBDPS group ensures stability during reactions that might otherwise affect sensitive hydroxyl functionalities.

Spectroscopic Characterization

To confirm its structure, the following techniques are typically employed:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide insights into the compound's framework.

-

Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as Si-O and C-Cl bonds.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C21H27ClNOSi |

| Molecular Weight | ~389.99 g/mol |

| Functional Groups | Pyrazole, Chloromethyl, TBDPS |

| Reactivity | High due to chloromethyl functionality |

| Applications | Pharmaceutical synthesis, intermediates |

Challenges in Research

-

Stability Concerns: Chloromethylated compounds can be unstable under certain conditions, requiring careful handling.

-

Biological Testing: While structurally promising, comprehensive biological assays are necessary to evaluate its pharmacological potential.

This compound represents a valuable building block in organic synthesis and drug discovery due to its functional versatility and protective TBDPS group. Further studies could explore its applications in medicinal chemistry or material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume